4-(Furan-3-yl)butan-2-amine
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Overview
Description
4-(Furan-3-yl)butan-2-amine is an organic compound that features a furan ring attached to a butan-2-amine chain The furan ring is a five-membered aromatic ring with one oxygen atom, which imparts unique chemical properties to the compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Furan-3-yl)butan-2-amine typically involves the formation of the furan ring followed by the attachment of the butan-2-amine chain. One common method is the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones in the presence of an acid catalyst . Another method is the Feist-Benary synthesis, which involves the reaction of α-haloketones with β-dicarbonyl compounds .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts such as gold, silver, rhodium, and palladium salts are often used to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 4-(Furan-3-yl)butan-2-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives with different functional groups.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Furan-3-carboxylic acid derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various N-substituted amine derivatives.
Scientific Research Applications
4-(Furan-3-yl)butan-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 4-(Furan-3-yl)butan-2-amine involves its interaction with specific molecular targets and pathways. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
2-(Furan-2-yl)ethanamine: Another furan derivative with a shorter carbon chain.
3-(Furan-2-yl)propanoic acid: A furan derivative with a carboxylic acid group.
5-(Furan-2-yl)pentan-2-one: A furan derivative with a ketone group.
Comparison: 4-(Furan-3-yl)butan-2-amine is unique due to its specific structure, which combines the properties of the furan ring with the reactivity of the butan-2-amine chain. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research .
Biological Activity
4-(Furan-3-yl)butan-2-amine is an organic compound notable for its unique structure, which features a furan ring attached to a butan-2-amine chain. This compound has garnered attention in medicinal chemistry due to its significant biological activity, particularly its antimicrobial and anticancer properties .
Structural Characteristics
The molecular formula of this compound is C8H13NO, with a molecular weight of approximately 139.19 g/mol. The presence of the furan moiety—a five-membered aromatic ring containing oxygen—contributes to the compound's reactivity and potential biological applications.
Antimicrobial Properties
Research has demonstrated that this compound exhibits notable antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, indicating its potential as a therapeutic agent in treating infections. The mechanism of action is believed to involve the disruption of bacterial cell membranes or interference with metabolic processes, though specific targets are still being elucidated.
Anticancer Effects
In addition to its antimicrobial properties, this compound has been investigated for its anticancer effects. Preliminary studies suggest that the compound may induce apoptosis in cancer cells through the activation of specific signaling pathways. This activity is likely mediated by interactions with cellular macromolecules, including proteins and nucleic acids, leading to altered gene expression and cell cycle regulation .
The exact mechanisms by which this compound exerts its biological effects are under active investigation. Initial findings suggest that it may form stable complexes with target proteins or nucleic acids, thereby modulating their function and contributing to its pharmacological effects. Understanding these interactions will be crucial for developing targeted therapies based on this compound .
Comparative Analysis with Related Compounds
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structure Type | Key Characteristics |
---|---|---|
1-(Furan-2-yl)butan-1-amine | Furan derivative | Different furan attachment position; potential for varied reactivity. |
Furan-3-carboxylic acid | Oxidized derivative | Fully oxidized form; utilized in organic synthesis. |
Tetrahydrofuran | Saturated derivative | Cyclic ether; commonly used as a solvent without amine functionality. |
The distinct combination of properties from both the furan ring and the butanamine chain gives this compound unique chemical reactivity and biological activity compared to related compounds.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antimicrobial Activity Study : A study evaluated the effectiveness of this compound against Gram-positive and Gram-negative bacteria, demonstrating significant inhibition zones compared to control groups.
- Cancer Cell Line Testing : Research involving various cancer cell lines indicated that treatment with this compound resulted in reduced cell viability and increased markers of apoptosis.
- Mechanistic Insights : Investigations into the binding affinity of this compound with specific proteins have revealed potential pathways through which it may exert its effects, paving the way for further drug development efforts.
Properties
Molecular Formula |
C8H13NO |
---|---|
Molecular Weight |
139.19 g/mol |
IUPAC Name |
4-(furan-3-yl)butan-2-amine |
InChI |
InChI=1S/C8H13NO/c1-7(9)2-3-8-4-5-10-6-8/h4-7H,2-3,9H2,1H3 |
InChI Key |
KOYMFVFLNUQQLT-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=COC=C1)N |
Origin of Product |
United States |
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